molecular formula C18H16FNO3S2 B2868871 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide CAS No. 1797872-24-2

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

Cat. No. B2868871
CAS RN: 1797872-24-2
M. Wt: 377.45
InChI Key: RPSONRIISKTJSB-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a thiophene ring, a benzyl group, and a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene rings can undergo various reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a sulfonamide group could potentially increase its solubility in water .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The organoboron reagents play a crucial role in this process, and our compound falls into this category .

Mechanism and Importance::
Applications::

Thiophene Derivatives in Anticancer Research

Thiophenes are heterocyclic compounds with diverse biological activities. Our compound’s thiophene moiety could be of interest in anticancer research .

Potential Applications::

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid dust formation and ensure adequate ventilation .

Future Directions

Thiophene derivatives have been shown to possess a wide range of therapeutic properties, attracting great interest in medicinal chemistry . Future research could explore the potential biological activities of this compound.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c1-23-18-7-6-15(10-17(18)19)25(21,22)20-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSONRIISKTJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

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